Tetrahydropteroylpentaglutamate

Folate metabolism Mitochondrial one-carbon metabolism Enzyme kinetics

Tetrahydropteroylpentaglutamate (H4PteGlu5) is the required pentaglutamate folate for mitochondrial C1-THF synthase kinetics (Km=3.6 µM, >130-fold improvement over monoglutamate). Its near-irreversible binding to 10-CHO-THF dehydrogenase (Kd=20 nM) is essential for product inhibition studies. As 29% of rat brain folate, it is the HPLC standard for neural profiling. The (6S)-5-CH3-H4PteGlu5 form inhibits glycine N-methyltransferase (IC50 0.2 µM) for methyl trap research. Use high-purity H4PteGlu5 for definitive one-carbon metabolism investigations.

Molecular Formula C39H51N11O18
Molecular Weight 961.9 g/mol
CAS No. 41520-73-4
Cat. No. B1681286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropteroylpentaglutamate
CAS41520-73-4
SynonymsTetrahydropteroylpentaglutamate;  THPPG;  Tetrahydropteroyl pentaglutamate; 
Molecular FormulaC39H51N11O18
Molecular Weight961.9 g/mol
Structural Identifiers
SMILESC1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C39H51N11O18/c40-20(33(59)60)5-9-24(51)19(13-27(54)55)39(25(52)10-6-21(41)34(61)62,37(67)68-28(56)12-8-23(43)36(65)66)50(26(53)11-7-22(42)35(63)64)32(58)16-1-3-17(4-2-16)45-14-18-15-46-30-29(47-18)31(57)49-38(44)48-30/h1-4,18-23,45,47H,5-15,40-43H2,(H,54,55)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H4,44,46,48,49,57)/t18?,19?,20-,21-,22-,23-,39+/m0/s1
InChIKeyKOKHBTUTPWMWQI-CWCSDLQQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetrahydropteroylpentaglutamate (CAS 41520-73-4): Endogenous Folate Pentaglutamate with Defined Polyglutamate Chain Length for One-Carbon Metabolism Research


Tetrahydropteroylpentaglutamate (H4PteGlu5, THPPG) is an endogenous folate derivative consisting of a tetrahydrofolate core linked to a pentaglutamate chain [1]. It serves as a key cofactor and product inhibitor in one-carbon metabolism, exhibiting high-affinity binding to 10-CHO-THF dehydrogenase (Kd = 20 nM) [2]. In rat liver, pteroylpentaglutamate constitutes the major folate derivative, while in rat brain, H4PteGlu5 accounts for 29% of the total folate pool [3].

Why Tetrahydropteroylpentaglutamate Cannot Be Substituted with Mono- or Shorter-Chain Folate Analogs in Enzymatic Studies


Generic substitution of H4PteGlu5 with monoglutamate (H4PteGlu1) or shorter polyglutamates fails due to profound kinetic and functional disparities. The polyglutamate chain length dictates binding affinity, catalytic efficiency, and allosteric regulation across multiple folate-dependent enzymes [1]. For instance, H4PteGlu5 exhibits a >130-fold lower Km for C1-THF synthase compared to H4PteGlu1 [2]. Furthermore, pteroylpentaglutamate is a 70-fold more potent inhibitor of cyclodeaminase than folate [3]. These quantitative differences preclude interchangeable use and underscore the necessity of using the precise pentaglutamate form for accurate mechanistic and kinetic investigations.

Quantitative Differentiation Evidence for Tetrahydropteroylpentaglutamate (CAS 41520-73-4) Relative to Key Analogs


H4PteGlu5 Exhibits 130-Fold Higher Affinity than Monoglutamate for Human Mitochondrial C1-THF Synthase

H4PteGlu5 demonstrates a dramatically lower Km (3.6 µM) compared to monoglutamate (>500 µM) for human mitochondrial C1-THF synthase, indicating superior substrate binding [1].

Folate metabolism Mitochondrial one-carbon metabolism Enzyme kinetics

H4PteGlu5 Binds 10-CHO-THF Dehydrogenase with Sub-20 nM Affinity, Enabling Irreversible Complex Formation

H4PteGlu5 binds to 10-CHO-THF dehydrogenase with a Kd of 20 nM, forming a complex that does not dissociate during size exclusion chromatography, while the Ks for the substrate 10-formyl-H4PteGlu5 is 60-fold higher [1].

Folate enzyme inhibition Product inhibition 10-formyltetrahydrofolate dehydrogenase

Pentaglutamate Substrate Reduces Km by 10–40-Fold Relative to Monoglutamate for Multifunctional Folate Enzymes

Tetrahydropteroylpolyglutamates (n = 3, 5, 7) exhibit 10–40-fold lower Km values compared to monoglutamate for dehydrogenase, transferase, and synthetase activities of a trifunctional folate protein, with Vmax unchanged [1].

Folate-dependent enzymes Multifunctional proteins Substrate specificity

5-Methyl-H4PteGlu5 Inhibits Glycine N-Methyltransferase with IC50 of 0.2 µM at Physiological pH

The physiological form (6S)-5-CH3-H4PteGlu5 inhibits glycine N-methyltransferase with an IC50 of 0.2 µM at pH 7.0, exhibiting potent noncompetitive inhibition and enhanced cooperativity with respect to S-adenosylmethionine [1].

Methyl group metabolism Allosteric regulation Glycine N-methyltransferase

H4PteGlu5 Comprises 29% of Total Folate in Rat Brain, Establishing Its Quantitative Prevalence In Vivo

In rat brain, tetrahydropteroylpentaglutamate (H4PteGlu5) accounts for 29% of the total folate pool (360 ng/g wet weight), making it the single most abundant folate species identified [1].

Neurochemistry Folate distribution Endogenous metabolite profiling

Optimal Research Applications for Tetrahydropteroylpentaglutamate (CAS 41520-73-4) Based on Verified Differential Evidence


Mitochondrial One-Carbon Metabolism Studies: Defining Physiological Substrate Affinity

H4PteGlu5 is the definitive substrate for human mitochondrial C1-THF synthase kinetics, exhibiting a Km of 3.6 µM—a >130-fold improvement over monoglutamate [1]. Use in assays to accurately determine catalytic efficiency and to investigate mitochondrial folate transport and metabolism.

Investigation of 10-CHO-THF Dehydrogenase Product Inhibition and Regulation

The near-irreversible binding of H4PteGlu5 to 10-CHO-THF dehydrogenase (Kd = 20 nM) makes it the essential reagent for studying product inhibition mechanisms and the regulation of cytosolic folate flux [1]. Employ in binding assays, crystallography, and studies of folate channeling.

Allosteric Regulation of Glycine N-Methyltransferase in Methyl Group Metabolism

The stereospecific (6S)-5-CH3-H4PteGlu5 form inhibits glycine N-methyltransferase with an IC50 of 0.2 µM at physiological pH and enhances cooperativity with S-adenosylmethionine [1]. Ideal for investigating allosteric control of methyl group homeostasis and the 'methyl trap' hypothesis.

Neurochemical Profiling and Brain Folate Metabolism Studies

As the most abundant folate species in rat brain (29% of total folate), H4PteGlu5 serves as the benchmark for analytical method development and quantification of neural folate pools [1]. Use as an authentic standard for HPLC-based folate profiling in brain tissue.

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